1-(2-Amino-5-methoxyphenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-5-methoxyphenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-methoxyphenyl)-3-bromopropan-2-one typically involves the reaction of 2-amino-5-methoxybenzyl alcohol with a brominating agent. One common method includes the use of hydrobromic acid (HBr) in the presence of a catalyst to facilitate the bromination process . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method allows for better control over reaction parameters and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-methoxyphenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1-(2-Amino-5-methoxyphenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methoxyphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzyl alcohol: Shares the amino and methoxy groups but lacks the bromopropanone moiety.
2-Amino-5-methoxyphenylmethanol: Similar structure but with a hydroxyl group instead of the bromopropanone moiety.
Uniqueness
1-(2-Amino-5-methoxyphenyl)-3-bromopropan-2-one is unique due to the presence of the bromopropanone moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(2-amino-5-methoxyphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNO2/c1-14-9-2-3-10(12)7(5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
TWUDIPKUMZHJSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)CC(=O)CBr |
Origin of Product |
United States |
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